molecular formula C8H10I2N2 B2817652 2-Tert-butyl-4,6-diiodopyrimidine CAS No. 2377031-70-2

2-Tert-butyl-4,6-diiodopyrimidine

Cat. No. B2817652
CAS RN: 2377031-70-2
M. Wt: 387.991
InChI Key: VLECSBMYKMMLTD-UHFFFAOYSA-N
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Description

2-Tert-butyl-4,6-diiodopyrimidine, also known as TDIP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TDIP is a halogenated pyrimidine that contains two iodine atoms, making it a useful tool for various applications in organic synthesis, medicinal chemistry, and material science.

Scientific Research Applications

Synthesis and Characterization

2-Tert-butyl-4,6-diiodopyrimidine and its analogs are valuable in the synthesis and structural characterization of various chemical compounds. For instance, 2,4-di-tert-butyl-5,6-dialkylpyrimidines, similar in structure, are prepared efficiently from dialkyl ketones and pivalonitrile, demonstrating their use as non-nucleophilic hindered bases in organic synthesis, particularly in the synthesis of vinyl triflates (Herrera-Fernández et al., 2007). Additionally, the synthesis of heterocyclic β-amino acids, through the Michael addition of compounds like tert-butyl acrylate to 5-bromopyrimidine, highlights the relevance of pyrimidine derivatives in the production of novel compounds for peptide and peptidomimic synthesis (Bovy & Rico, 1993).

Catalytic and Mechanistic Studies

Pyrimidine derivatives are also instrumental in mechanistic and catalytic studies in chemistry. For instance, the study of isocyanide insertion into the Palladium-Carbon bond of complexes containing bipyrimidine as a ligand offered insights into the reaction mechanism, showcasing the role of pyrimidine derivatives in understanding complex catalytic processes (Delis et al., 1997).

Medicinal Chemistry Applications

In medicinal chemistry, the structure-activity relationship studies on a series of 2-aminopyrimidine-containing histamine H4 receptor ligands revealed the potential of pyrimidine derivatives, such as 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, in developing anti-inflammatory agents and pain medication (Altenbach et al., 2008).

Material Science and Supramolecular Chemistry

Pyrimidine-based ligands are pivotal in the field of material science and supramolecular chemistry. For example, 2,6-bis(trimethyltin)pyridine was used to synthesize various bipyridines and terpyridine derivatives, demonstrating the versatility of pyrimidine derivatives in creating complex molecular structures for advanced material science applications (Schubert & Eschbaumer, 1999).

properties

IUPAC Name

2-tert-butyl-4,6-diiodopyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10I2N2/c1-8(2,3)7-11-5(9)4-6(10)12-7/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLECSBMYKMMLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CC(=N1)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10I2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl-4,6-diiodopyrimidine

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